molecular formula C18H17ClN4O2 B12014645 (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12014645
M. Wt: 356.8 g/mol
InChI Key: HNKLYPHNXHTZCR-RGVLZGJSSA-N
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Description

(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazone linkage between a 3,4-dimethoxyphenyl ethanone and a 4-chloro-1-phthalazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 3,4-dimethoxyphenyl ethanone and 4-chloro-1-phthalazinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, or acetonitrile. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral media.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its pharmacological activities. It has been studied for its potential to inhibit specific enzymes or receptors involved in disease pathways, offering possibilities for the treatment of various medical conditions.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-bromo-1-phthalazinyl)hydrazone: Similar structure with a bromine atom instead of chlorine.

    (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-fluoro-1-phthalazinyl)hydrazone: Similar structure with a fluorine atom instead of chlorine.

    (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-iodo-1-phthalazinyl)hydrazone: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of (1E)-1-(3,4-dimethoxyphenyl)ethanone (4-chloro-1-phthalazinyl)hydrazone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-chloro-1-phthalazinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]phthalazin-1-amine

InChI

InChI=1S/C18H17ClN4O2/c1-11(12-8-9-15(24-2)16(10-12)25-3)20-22-18-14-7-5-4-6-13(14)17(19)21-23-18/h4-10H,1-3H3,(H,22,23)/b20-11+

InChI Key

HNKLYPHNXHTZCR-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C2=CC=CC=C21)Cl)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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